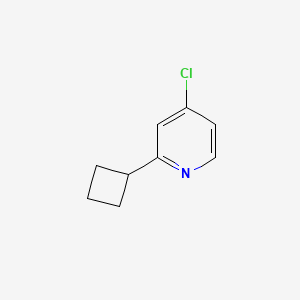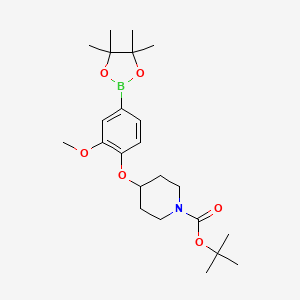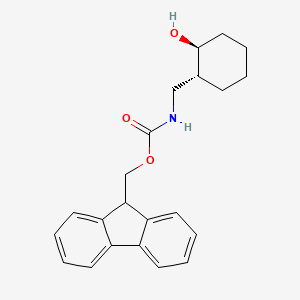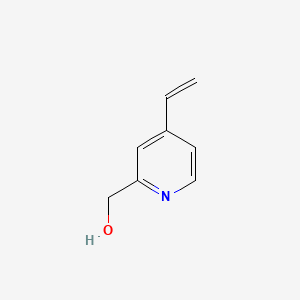
1,1-DIMETHYLHYDRAZINE-D8 DCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylhydrazine-d8 DCl is a deuterated form of 1,1-dimethylhydrazine, a chemical compound primarily used in research and industrial applications. The deuterated version is often employed in scientific studies to trace chemical reactions and mechanisms due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethylhydrazine-d8 DCl can be synthesized through the reaction of deuterated methylamine with deuterated hydrazine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
- Reacting deuterated methylamine with deuterated hydrazine in the presence of a catalyst.
- Maintaining a specific temperature and pressure to facilitate the reaction.
- Purifying the product through distillation or crystallization to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade deuterated methylamine and deuterated hydrazine.
- Employing large-scale reactors and distillation units.
- Ensuring stringent quality control measures to maintain the purity and isotopic composition of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethylhydrazine-d8 DCl undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form simpler hydrazine derivatives.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces deuterated nitrogen oxides.
Reduction: Forms deuterated hydrazine derivatives.
Substitution: Results in halogenated deuterated hydrazine compounds.
Scientific Research Applications
1,1-Dimethylhydrazine-d8 DCl is widely used in scientific research due to its unique properties:
Chemistry: Employed as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dimethylhydrazine-d8 DCl involves its interaction with molecular targets through isotopic substitution. The deuterium atoms in the compound influence the reaction kinetics and pathways, providing insights into the mechanisms of chemical and biological processes. The compound’s effects are primarily determined by its ability to participate in hydrogen bonding and other interactions, which are modulated by the presence of deuterium.
Comparison with Similar Compounds
1,1-Dimethylhydrazine: The non-deuterated form, used primarily as a rocket propellant.
Methylhydrazine: A related compound with similar chemical properties but different applications.
Symmetrical Dimethylhydrazine: Another isomer with distinct chemical behavior.
Uniqueness: 1,1-Dimethylhydrazine-d8 DCl is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. The presence of deuterium alters the compound’s physical and chemical properties, providing a distinct advantage in tracing and studying reaction mechanisms.
Properties
CAS No. |
1219802-85-3 |
|---|---|
Molecular Formula |
C2H9ClN2 |
Molecular Weight |
105.613 |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3 |
InChI Key |
VFQADAFGYKTPSH-RAJXCQGESA-N |
SMILES |
CN(C)N.Cl |
Synonyms |
1,1-DIMETHYLHYDRAZINE-D8 DCL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


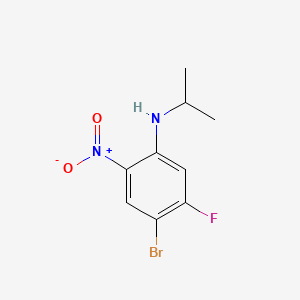
![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)
![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)
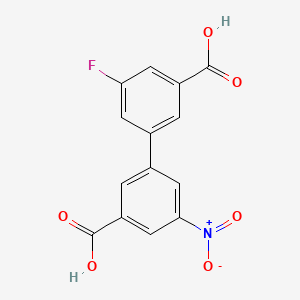
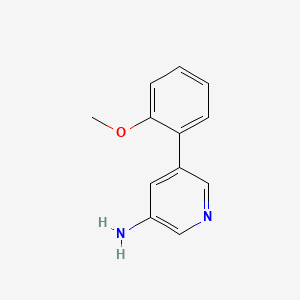
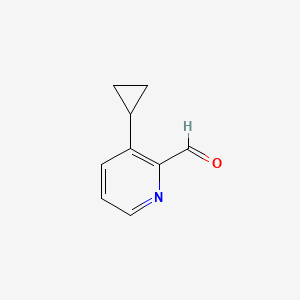
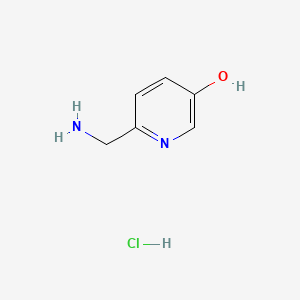
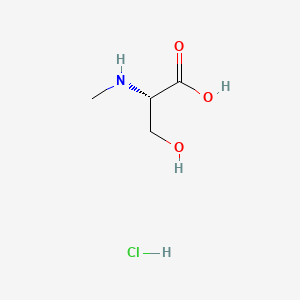
![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)
